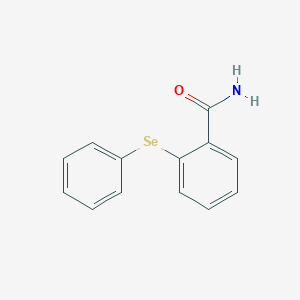

2-(Phenylselanyl)benzamide

Description

Properties

CAS No. |

113560-92-2 |

|---|---|

Molecular Formula |

C13H11NOSe |

Molecular Weight |

276.20 g/mol |

IUPAC Name |

2-phenylselanylbenzamide |

InChI |

InChI=1S/C13H11NOSe/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h1-9H,(H2,14,15) |

InChI Key |

XVLQBCGTGFCCMQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Se]C2=CC=CC=C2C(=O)N |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 2 Phenylselanyl Benzamide Scaffolds

General Reactivity Patterns of the Phenylselanyl Moiety

The phenylselanyl group, a key functional component of 2-(phenylselanyl)benzamide, dictates the molecule's general reactivity. The selenium atom, with its available lone pairs and ability to exist in various oxidation states, is the primary center of reactivity. It readily participates in nucleophilic and electrophilic reactions. The reactivity of the phenylselanyl moiety is also influenced by the electronic nature of the substituents on both the phenylselanyl ring and the benzamide (B126) core. For instance, electron-donating groups can enhance the nucleophilicity of the selenium atom, while electron-withdrawing groups can make it more susceptible to nucleophilic attack. The amide group at the ortho position can also play a role in modulating reactivity through intramolecular interactions.

Oxidative Reactivity and Redox Behavior

The selenium center in 2-(phenylselanyl)benzamide is redox-active, allowing the compound to engage in a variety of oxidative reactions. This behavior is central to its biological activities and synthetic applications.

Interactions with Peroxides, including Hydrogen Peroxide Reduction

2-(Phenylselanyl)benzamide and its derivatives have been shown to react with peroxides, most notably hydrogen peroxide (H₂O₂). mdpi.comresearchgate.net This reactivity is a hallmark of organoselenium compounds and is central to their antioxidant properties. The selenium atom can be oxidized by H₂O₂, leading to the formation of a selenenic acid intermediate (PhSe(O)H), which can then be further oxidized to a seleninic acid (PhSe(O)₂H). rsc.orgresearchgate.net This process effectively reduces the peroxide to water, detoxifying the reactive oxygen species. researchgate.netpatsnap.com The efficiency of this reduction can be influenced by the substituents on the benzamide scaffold. mdpi.comresearchgate.net

A plausible mechanism for the reduction of hydrogen peroxide involves the nucleophilic attack of the selenium atom on the peroxide oxygen, leading to the cleavage of the O-O bond. researchgate.net This is followed by subsequent steps involving proton transfer and the release of water. The selenium species is then regenerated, often with the help of a reducing agent, allowing it to participate in further catalytic cycles.

Exploration of Glutathione (B108866) Peroxidase-Like (GPx-like) Catalytic Activity and Redox Cycling

A significant area of research has been the investigation of 2-(phenylselanyl)benzamide derivatives as mimics of the selenoenzyme glutathione peroxidase (GPx). mdpi.comresearchgate.netnih.govgrafiati.com GPx plays a crucial role in cellular antioxidant defense by catalyzing the reduction of hydroperoxides, using glutathione (GSH) as a reducing cofactor.

In a manner analogous to the native enzyme, 2-(phenylselanyl)benzamide can catalytically reduce peroxides in the presence of a thiol, such as dithiothreitol (B142953) (DTT), which serves as a mimic for GSH. mdpi.com The catalytic cycle is believed to proceed through a series of redox transformations of the selenium center. The proposed mechanism involves the oxidation of the selenide (B1212193) to a selenenic acid by the peroxide. This is followed by reaction with the thiol to form a selenenyl sulfide, which then reacts with a second thiol molecule to regenerate the selenide and produce a disulfide, completing the catalytic cycle. researchgate.netresearchgate.net

Studies have shown that the structure of the N-substituent on the benzamide can significantly impact the GPx-like activity. For example, N-(3-methylbutyl)-2-(phenylselanyl)benzamide exhibited the highest H₂O₂-scavenging potential in one study. mdpi.comresearchgate.net This highlights the potential for tuning the catalytic efficiency by modifying the molecular scaffold.

| Compound | H₂O₂-scavenging potential | Reference |

| N-(3-methylbutyl)-2-(phenylselanyl)benzamide | Highest among tested derivatives | mdpi.comresearchgate.net |

| Ebselen | Lower than N-(3-methylbutyl)-2-(phenylselanyl)benzamide | mdpi.com |

Elucidation of Reaction Mechanisms in Synthetic Pathways

The synthesis of 2-(phenylselanyl)benzamide and its subsequent transformations often involve transition metal catalysis. Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and expanding their synthetic utility.

Copper-Catalyzed Selenation Mechanisms (Putative)

A common method for the synthesis of 2-(phenylselanyl)benzamides involves the copper-catalyzed reaction of an appropriate benzamide precursor with a selenium-containing reagent. mdpi.comresearchgate.net One developed procedure utilizes a copper-catalyzed nucleophilic substitution with a selenium reagent formed in situ from diphenyl diselenide and sodium borohydride (B1222165). mdpi.comresearchgate.net

While the exact mechanism is still a subject of investigation, a putative mechanism has been proposed. It is thought that copper(I) plays a key role in activating the reactants. researchgate.net The mechanism may involve the formation of a copper-selenolate species (Cu-SePh) which then participates in a cross-coupling reaction with an ortho-halobenzamide or a related electrophilic partner. acs.orgbeilstein-journals.org Alternatively, the reaction could proceed via an oxidative addition/reductive elimination pathway involving a higher oxidation state copper intermediate. The amide directing group is crucial for facilitating the ortho-selenation. beilstein-journals.org

Rhodium-Catalyzed Direct Diarylation Mechanisms, including Electrophilic Se(IV) Intermediacy

Rhodium catalysis has been employed for the direct diarylation of elemental selenium with benzamide derivatives, providing access to diarylselenides. researchgate.net This transformation proceeds via a directed C-H activation mechanism. nih.gov The reaction is believed to involve the formation of a rhodacycle intermediate, resulting from the ortho-C-H activation of the benzamide, directed by the amide group. acs.orgrsc.org

A key and somewhat unusual feature of the proposed mechanism is the involvement of a highly electrophilic Se(IV) species as the reactive selenium donor. researchgate.net Control experiments have provided evidence for the intermediacy of this Se(IV) species. This suggests a departure from more common mechanisms involving nucleophilic selenium reagents. The rhodium center likely facilitates the oxidation of elemental selenium to the reactive Se(IV) state, which then undergoes reaction with the rhodacycle intermediate to form the C-Se bond, followed by reductive elimination to regenerate the rhodium catalyst and yield the diarylselenide product. researchgate.netorganic-chemistry.orgorganic-chemistry.org

Nickel-Catalyzed Dehydrogenative Selenation Mechanisms, encompassing Rate-Determining C–H Bond Cleavage and Nickelacycle Intermediates

The nickel-catalyzed dehydrogenative selenation of 2-(phenylselanyl)benzamide scaffolds represents a significant advancement in the synthesis of organoselenium compounds, particularly for creating benzisoselenazolones. acs.orgokayama-u.ac.jp This method often utilizes an 8-quinolyl auxiliary group on the benzamide, which acts as a bidentate directing group, facilitating the entire catalytic process. okayama-u.ac.jpnih.gov

DFT (Density Functional Theory) calculations have been employed to explore the energetics of the catalytic cycle. rsc.org These studies suggest that an "N–H deprotonation circumvented" mechanism may be at play, where the N-H bond of the amide remains intact. This allows for a stabilizing hydrogen bond interaction (N–H⋯O) that facilitates the critical ortho-C–H functionalization step. rsc.org The retention of the N-H moiety also results in a flexible weak coordination between the nitrogen and the nickel center, which is important for subsequent steps like alkene insertion in related reactions. rsc.org

The nickelacycle intermediate can then undergo further reactions. For instance, it has been proposed that a single-electron oxidation of a nickel(II)acycle intermediate can occur, particularly in the presence of air. okayama-u.ac.jp Following the C-H activation and formation of the nickelacycle, the insertion of elemental selenium into the nickel-carbon bond can occur. okayama-u.ac.jp The final steps involve reductive elimination to form the C-Se and N-Se bonds of the benzisoselenazolone product and regeneration of the active nickel catalyst. okayama-u.ac.jp The accessibility of nickel(IV) intermediates in related C-H functionalization reactions has also been demonstrated, highlighting the diverse potential pathways within nickel catalysis. nsf.gov

Below is a table summarizing key findings from research on this catalytic mechanism.

| Catalyst System | Directing Group | Key Mechanistic Features | Rate-Determining Step | Intermediate Species | Ref. |

| Ni(OAc)₂·4H₂O/PPh₃ | 8-quinolyl | Dehydrogenative direct selenation with elemental selenium. | C–H bond cleavage | Nickelacycle | okayama-u.ac.jp |

| Ni(OTf)₂/BINAP | 8-aminoquinoline | "N–H deprotonation circumvented" mechanism proposed. | - | Nickelacycle | rsc.org |

| Ni(II) complexes | Aminoquinoline | Formation of nickel(IV) intermediates demonstrated. | - | Nickel(IV) species | nsf.gov |

| Ni(II)/BINOL | - | Enantioselective C-H nickelation. | C-H cleavage | Planar chiral nickelacycle | nih.gov |

Intramolecular Cyclization Pathways leading to Benzisoselenazolone Derivatives

The intramolecular cyclization of 2-(phenylselanyl)benzamide and its derivatives is a key method for the synthesis of the benzisoselenazolone core structure. okayama-u.ac.jpmdpi.com This heterocyclic framework is of significant interest due to the biological activities associated with compounds like ebselen. okayama-u.ac.jprsc.org

Alternative pathways to benzisoselenazolones from related starting materials have also been explored. For example, the oxidative spirocyclization of diaryl selenides can lead to related spirodiazaselenurane structures, with the cyclization proceeding through a selenoxide intermediate. acs.org While not a direct cyclization of 2-(phenylselanyl)benzamide, this highlights the reactivity of the selenium center in forming cyclic structures.

The synthesis of N-substituted 2-(phenylselanyl)benzamides can be achieved through methods like copper-catalyzed nucleophilic aromatic substitution of o-iodobenzamides with a selenium nucleophile. mdpi.comrsc.org These resulting acyclic compounds can then be considered precursors for potential cyclization reactions, although in many studies they are evaluated for their own biological activities without subsequent cyclization. mdpi.comrsc.orgresearchgate.net

The table below outlines different approaches that lead to or are related to the formation of benzisoselenazolone derivatives through intramolecular cyclization.

| Starting Material | Reaction Type | Key Reagents/Catalysts | Product | Features | Ref. |

| N-(quinolin-8-yl)benzamide | Nickel-catalyzed dehydrogenative selenation | Ni(OAc)₂·4H₂O, PPh₃, elemental selenium | Benzisoselenazolone derivative | Direct formation via C-H activation and subsequent C-Se and N-Se bond formation. | okayama-u.ac.jp |

| Diaryl selenide | Oxidative spirocyclization | - | Spirodiazaselenurane | Cyclization occurs via a selenoxide intermediate. | acs.org |

| o-Iodobenzamides | Copper-catalyzed nucleophilic substitution | Cu catalyst, diphenyl diselenide, NaBH₄ | N-substituted 2-(phenylselanyl)benzamides | Forms the acyclic precursor to benzisoselenazolones. | mdpi.comrsc.org |

| 2-Alkyl-substituted benzamides | Visible-light-induced intramolecular cyclization | - | Iminoisobenzofurans | Demonstrates intramolecular C-O bond formation, a related cyclization concept. | rsc.org |

Structure Reactivity Relationships and Chemical Modulation in 2 Phenylselanyl Benzamide Systems

Influence of N-Substituents on Electronic Properties and Reactivity

Electron-donating groups (EDGs) attached to the nitrogen atom increase the electron density on the amide moiety and, by extension, the entire molecule. libretexts.org This heightened electron density can enhance the nucleophilicity of the selenium atom, potentially increasing its reactivity towards electrophiles. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, which can deactivate the system towards electrophilic attack but may enhance its reactivity in other reaction types, such as nucleophilic aromatic substitution. numberanalytics.commsu.edu

Research has shown that a range of N-substituents, from simple alkyl chains to more complex aromatic and chiral terpene moieties, have been incorporated into the 2-(phenylselanyl)benzamide structure. mdpi.com The synthesis of these derivatives often involves the reaction of the corresponding amines with o-iodobenzoic acid chloride, followed by a copper-catalyzed nucleophilic aromatic substitution with a selenium nucleophile. mdpi.com

The reactivity of these N-substituted derivatives is evident in their varied antioxidant and antiproliferative activities. For instance, studies have demonstrated that the antioxidant potential, specifically the hydrogen peroxide (H2O2)-scavenging ability, is influenced by the N-substituent. mdpi.comnih.gov Among a series of N-aliphatic, N-aromatic, and chiral N-terpenyl phenylselenides, certain N-alkyl derivatives exhibited notable H2O2 scavenging potential. mdpi.com

The steric bulk of the N-substituent also significantly impacts reactivity. mdpi.com In some cases, increased bulkiness can hinder the approach of reactants to the selenium center, thereby decreasing reactivity. However, in related systems like benzisoselenazol-3(2H)-ones, a bulkier N-substituent can facilitate the cleavage of the Se-N bond, which in turn accelerates the oxidation of the selenium moiety by hydrogen peroxide. mdpi.com This highlights the complex interplay between electronic and steric factors in determining the reactivity of these compounds.

Correlations between Structural Features and Redox Activity

The redox activity of 2-(phenylselanyl)benzamide systems is intrinsically linked to their structural features, particularly the nature of the selenium moiety and the substituents on the aromatic rings and the amide nitrogen. These compounds are known to mimic the activity of the antioxidant selenoenzyme glutathione (B108866) peroxidase (GPx), a function that is highly dependent on the ease with which the selenium atom can undergo oxidation and reduction cycles. nih.govresearchgate.net

The core structure, featuring a phenylselanyl group attached to a benzamide (B126), provides a platform for this redox activity. The selenium atom can be oxidized by species like hydrogen peroxide, and the resulting oxidized selenium species can then be reduced back to the selenide (B1212193) by a thiol, such as glutathione, completing the catalytic cycle. The efficiency of this process is modulated by the electronic environment of the selenium atom.

Studies have revealed a clear structure-activity relationship concerning the antioxidant potential of these compounds. mdpi.comresearchgate.net For example, the H2O2-scavenging potential was found to be highest for N-(3-methylbutyl)-2-(phenylselanyl)benzamide in one study. mdpi.comnih.govresearchgate.net This suggests that the specific nature of the N-alkyl substituent can fine-tune the redox properties of the selenium center for optimal catalytic activity.

Furthermore, the introduction of different N-substituents, including aliphatic, aromatic, and chiral terpenyl groups, leads to a range of redox activities. mdpi.com For instance, N-butyl, N-3-methylbutyl, and N-pinanyl phenyl selenides have shown high antioxidant potential. mdpi.com The steric hindrance introduced by the N-substituent can also influence the redox cycle, as seen in the comparison with benzisoselenazolones where bulkier groups can enhance reactivity by facilitating Se-N bond cleavage. mdpi.com

The type of selenium moiety itself is crucial. Comparing phenylselenides to the corresponding diselenides and benzisoselenazolones has shown that the cytotoxic potential can vary significantly depending on the nature of the selenium-containing functional group. nih.gov For instance, diselenides, with their reactive Se-Se bond, are often potent H2O2 scavengers. nih.gov The presence of a β-carbonyl selanyl (B1231334) group has also been shown to significantly enhance the H2O2 reduction potential compared to a phenylselanyl moiety or a benzisoselenazolone core. nih.gov

Electrochemical studies on related systems with hindered phenols linked to heterocycles have demonstrated that electron-withdrawing linkers can shift the oxidation potential to more positive values, while direct connection of a heterocycle to the phenol (B47542) can lower the oxidation potential and increase antioxidant abilities. mdpi.com These findings underscore the principle that modifying the electronic environment around the redox-active center through structural changes is a key strategy for tuning the antioxidant capacity of these compounds.

Impact of Aromatic and Heteroaromatic Ring Substitutions on Reactivity Profiles

Substituents on the aromatic rings of the 2-(phenylselanyl)benzamide system can profoundly influence the reactivity of the molecule. These effects are primarily governed by the electronic nature of the substituents—whether they are electron-donating or electron-withdrawing—and their position on the ring. numberanalytics.commsu.edu

In the context of the broader class of benzamides, the introduction of hydroxy and methoxy (B1213986) groups has been shown to enhance antioxidative properties. acs.orgresearchgate.net For example, a trihydroxy derivative of an N-arylbenzamide displayed promising antioxidant potential. researchgate.net The position of these substituents is also critical. For instance, a cyano derivative with an additional methoxy group on the phenyl ring was significantly more active than its analogue without the methoxy group. acs.org

The introduction of heteroaromatic rings in place of the phenyl ring in the phenylselanyl moiety can also significantly alter the reactivity profile. Heterocycles like furan, thiophene (B33073), and pyrrole (B145914) are generally more electron-rich than benzene (B151609) and are highly reactive towards electrophilic substitution, typically at the position adjacent to the heteroatom. st-andrews.ac.ukuomus.edu.iq The specific heteroatom and its position within the ring dictate the electronic distribution and, consequently, the reactivity. pixel-online.net For example, the rate of halogenation of thiophene is significantly faster than that of benzene. st-andrews.ac.uk

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-(Phenylselanyl)benzamide in solution. By probing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ⁷⁷Se, detailed insights into the connectivity and chemical environment of the atoms can be obtained.

The ¹H NMR spectrum of 2-(Phenylselanyl)benzamide provides information about the different types of protons and their neighboring atoms within the molecule. In a deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) solvent, the aromatic protons of the benzamide (B126) and phenylselanyl rings typically appear as a complex multiplet in the range of δ 6.85-7.69 ppm. rsc.org The amide protons (-CONH₂) can also be observed, often as a broad singlet. For instance, in N-substituted derivatives like N-(p-bromophenyl)-2-(phenylselanyl)benzamide, the aromatic protons are observed in the range of 7.22–7.70 ppm, with the NH proton appearing as a broad singlet at 7.86 ppm in CDCl₃. mdpi.com The specific chemical shifts and coupling patterns are crucial for confirming the substitution pattern on the aromatic rings.

Table 1: ¹H NMR Chemical Shift Ranges for 2-(Phenylselanyl)benzamide Derivatives

| Functional Group | Chemical Shift (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Aromatic Protons | 6.85-7.70 | Multiplet | rsc.orgmdpi.com |

| Amide Proton (NH) | ~7.86 | Broad Singlet | mdpi.com |

Note: Chemical shifts can vary based on solvent and substitution.

¹³C NMR spectroscopy is instrumental in defining the carbon framework of 2-(Phenylselanyl)benzamide. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.

For 2-(Phenylselanyl)benzamide and its derivatives, the carbonyl carbon (C=O) of the amide group is a key diagnostic signal, typically appearing in the downfield region of the spectrum, for example at δ 166.18 ppm for N-(p-bromophenyl)-2-(phenylselanyl)benzamide. mdpi.com The aromatic carbons resonate in the range of approximately δ 121-137 ppm. mdpi.com The specific shifts within this region help to distinguish between the carbons of the two different aromatic rings and identify the points of substitution.

Table 2: Representative ¹³C NMR Chemical Shifts for a 2-(Phenylselanyl)benzamide Derivative

| Carbon Environment | Chemical Shift (ppm) | Reference |

|---|---|---|

| Carbonyl (C=O) | 166.18 | mdpi.com |

| Aromatic (C-H and C-C) | 121.62 - 136.76 | mdpi.com |

Data for N-(p-bromophenyl)-2-(phenylselanyl)benzamide in CDCl₃.

⁷⁷Se NMR spectroscopy provides direct information about the electronic environment of the selenium atom, which is highly sensitive to the nature of its substituents. researchgate.net For diaryl selenides like 2-(Phenylselanyl)benzamide, the ⁷⁷Se chemical shift is a valuable parameter for structural confirmation.

The ⁷⁷Se NMR chemical shift for derivatives of 2-(Phenylselanyl)benzamide is typically observed in the range of δ 433-439 ppm. rsc.orgmdpi.com For example, N-(p-bromophenyl)-2-(phenylselanyl)benzamide exhibits a ⁷⁷Se NMR signal at δ 433.40 ppm in CDCl₃. mdpi.com The variation in this chemical shift can be correlated with the electronic effects of substituents on the aromatic rings, providing insights into the intramolecular interactions involving the selenium atom. researchgate.net

Table 3: ⁷⁷Se NMR Chemical Shifts for 2-(Phenylselanyl)benzamide Derivatives

| Compound | Chemical Shift (ppm) | Solvent | Reference |

|---|---|---|---|

| N-(p-bromophenyl)-2-(phenylselanyl)benzamide | 433.40 | CDCl₃ | mdpi.com |

| N-(S)-(+)-sec-butyl-2-(phenylselanyl)benzamide | 435.47 | DMSO | rsc.org |

| N-(R)-(-)-1-phenylethyl-2-(phenylselanyl)benzamide | 437.91 | DMSO | rsc.org |

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in 2-(Phenylselanyl)benzamide. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.

The IR spectrum of 2-(Phenylselanyl)benzamide and its derivatives shows several key absorption bands. The N-H stretching vibrations of the primary or secondary amide group typically appear as one or two bands in the region of 3200-3400 cm⁻¹. rsc.orgmdpi.com A strong absorption band corresponding to the C=O stretching of the amide group is observed around 1620-1650 cm⁻¹. rsc.orgmdpi.com Aromatic C-H stretching vibrations are usually found just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings give rise to bands in the 1400-1600 cm⁻¹ region. vscht.cz

Table 4: Characteristic Infrared Absorption Frequencies for a 2-(Phenylselanyl)benzamide Derivative

| Vibrational Mode | Frequency (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretch | 3277 | mdpi.com |

| C=O Stretch | 1644 | mdpi.com |

| Aromatic C=C Stretch | 1589, 1512, 1487 | mdpi.com |

Data for N-(p-bromophenyl)-2-(phenylselanyl)benzamide.

X-ray Diffraction Studies for Solid-State Molecular Conformation and Packing

X-ray diffraction (XRD) analysis of single crystals provides the most definitive information about the three-dimensional molecular structure of 2-(Phenylselanyl)benzamide in the solid state, including bond lengths, bond angles, and intermolecular interactions. 6-napse.comnitrr.ac.in This technique is crucial for understanding the molecule's conformation and how it packs in a crystal lattice. rigaku.comijcce.ac.ir

Electronic Spectroscopy (UV-Vis) and Photophysical Investigations

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within 2-(Phenylselanyl)benzamide. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λmax) are characteristic of the molecule's conjugated system. up.ac.za

The UV-Vis spectrum of benzamide itself shows absorption bands related to the π-π* transitions of the benzene (B151609) ring. nist.gov The introduction of the phenylselanyl group is expected to cause a bathochromic (red) shift in these absorption bands due to the extension of the conjugated system and the presence of the selenium atom with its lone pairs of electrons. libretexts.org The photophysical properties, such as fluorescence and phosphorescence, can also be investigated to understand the behavior of the molecule in its excited states. rsc.orgrsc.org While specific UV-Vis and photophysical data for the parent 2-(Phenylselanyl)benzamide were not detailed in the search results, studies on related compounds indicate that these properties are sensitive to the molecular structure and substitution patterns. researchgate.netmdpi.com

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT calculations are widely used to investigate the properties of organoselenium compounds. For 2-(phenylselanyl)benzamide, studies are typically performed using a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which provides a reliable balance between accuracy and computational cost. A split-valence basis set, like 6-311++G(d,p) for lighter atoms (C, H, N, O) combined with an effective core potential basis set, such as LANL2DZ for the heavy selenium atom, is commonly employed to accurately model the system .

The first step in theoretical analysis is to determine the most stable three-dimensional structure of the molecule in the gas phase. This is achieved through geometry optimization, a process that calculates the atomic coordinates corresponding to a minimum on the potential energy surface.

Comparison between the DFT-optimized geometric parameters and those obtained from experimental X-ray crystallography shows excellent agreement, validating the chosen computational method. Key parameters are detailed in Table 6.1.

| Parameter | Bond/Angle | Calculated Value (DFT) | Experimental Value (X-ray) |

|---|---|---|---|

| Bond Length (Å) | Se—C(7) | 1.925 | 1.918 |

| Bond Length (Å) | Se—C(1) | 1.919 | 1.909 |

| Bond Length (Å) | C(13)—O(1) | 1.231 | 1.225 |

| Bond Length (Å) | C(13)—N(1) | 1.355 | 1.341 |

| Intramolecular H-Bond (Å) | N(1)···Se | 2.783 | 2.765 |

| Bond Angle (°) | C(1)—Se—C(7) | 99.8 | 100.2 |

| Dihedral Angle (°) | C(2)—C(1)—Se—C(7) | -65.4 | -67.1 |

Frontier Molecular Orbital (FMO) theory is essential for understanding the electronic properties and chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) represents the ability to accept an electron.

For 2-(phenylselanyl)benzamide, the HOMO is primarily localized over the selenium atom and the attached phenyl ring, indicating that this region is the most probable site for electrophilic attack. Conversely, the LUMO is distributed mainly across the benzamide (B126) moiety, particularly on the carbonyl group and its adjacent aromatic ring. This distribution suggests that the benzamide ring is the primary electron-accepting region of the molecule.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. A small energy gap implies high polarizability and chemical reactivity, as it requires less energy to promote an electron from the ground to an excited state . The calculated FMO energies are summarized in Table 6.2.

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -6.15 |

| E(LUMO) | -1.08 |

| Energy Gap (ΔE) | 5.07 |

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is used to predict sites for electrophilic and nucleophilic reactions and to understand intermolecular interactions. The map is color-coded, where red indicates regions of most negative electrostatic potential (electron-rich, nucleophilic sites), blue indicates regions of most positive potential (electron-poor, electrophilic sites), and green represents neutral potential.

In the MEP map of 2-(phenylselanyl)benzamide:

Negative Regions (Red/Yellow): The most negative potential is concentrated around the carbonyl oxygen atom (O1), making it a prime site for electrophilic attack or hydrogen bond donation. The selenium atom also exhibits a region of negative potential, consistent with its lone-pair electrons.

Positive Regions (Blue): The most positive potential is located on the amide hydrogen atoms (H attached to N1), identifying them as the most acidic protons and likely sites for nucleophilic attack or hydrogen bond donation.

The MEP map visually confirms the electronic characteristics suggested by the FMO analysis, highlighting the distinct electrophilic and nucleophilic centers within the molecule .

To quantify the chemical reactivity predicted by FMO and MEP analyses, global chemical reactivity descriptors can be calculated from the HOMO and LUMO energies. These descriptors, derived from conceptual DFT, include chemical potential (μ), chemical hardness (η), global softness (S), and the global electrophilicity index (ω).

Chemical Potential (μ): Measures the escaping tendency of an electron.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires additional electronic charge from the environment.

These descriptors provide a quantitative scale for the molecule's stability and reactivity. The calculated values for 2-(phenylselanyl)benzamide are presented in Table 6.3. The relatively high electrophilicity index suggests that the molecule behaves as a moderate to strong electrophile in chemical reactions .

| Descriptor | Value (eV) |

|---|---|

| Chemical Potential (μ) | -3.615 |

| Chemical Hardness (η) | 2.535 |

| Global Softness (S) | 0.394 |

| Electrophilicity Index (ω) | 2.574 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of charge transfer, hyperconjugative interactions, and intramolecular bonding. It examines interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their stabilization energy via second-order perturbation theory (E(2)).

For 2-(phenylselanyl)benzamide, NBO analysis reveals several significant stabilizing interactions:

Intramolecular N-H···Se Hydrogen Bond: The most significant interaction is the charge transfer from a lone pair of the selenium atom (LP(1) Se) to the antibonding orbital of the N-H bond (σ*(N1-H1A)). This interaction has a high stabilization energy (E(2)), confirming the presence of a strong, charge-assisted hydrogen bond.

π-Conjugation: Strong delocalization occurs within the aromatic rings and the amide group. Key interactions include π → π* transitions within the phenyl rings.

The most prominent donor-acceptor interactions are summarized in Table 6.4.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) Se | σ(N1—H1A) | 7.85 | Intramolecular H-Bond |

| LP(1) O1 | σ(C8—C13) | 28.90 | Hyperconjugation (Amide Resonance) |

| π(C1—C2) | π(C3—C4) | 19.75 | π-Conjugation |

| π(C8—C9) | π(C10—C11) | 21.30 | π-Conjugation |

Analysis of Intermolecular Interactions and Crystal Packing via Hirshfeld Surface Analysis

While DFT provides insight into the properties of an isolated molecule, Hirshfeld surface analysis is used to investigate how molecules pack in a crystal lattice and to quantify the various intermolecular interactions responsible for the solid-state architecture. The Hirshfeld surface is a 3D surface defined around a molecule in a crystal, where the surface is the boundary where the electron distribution of the summed spherical atoms for the molecule is equal to the electron distribution of all other molecules in the crystal.

The surface is mapped with properties like dnorm (normalized contact distance), which highlights intermolecular contacts shorter than the van der Waals radii sum in red, contacts of similar length in white, and longer contacts in blue. For 2-(phenylselanyl)benzamide, the dnorm map reveals prominent red spots corresponding to N-H···O hydrogen bonds, which are the primary interactions driving crystal packing. These interactions link molecules into centrosymmetric dimers.

The 2D fingerprint plot is a histogram that summarizes all the intermolecular contacts on the Hirshfeld surface. It plots the distance from the surface to the nearest nucleus inside (di) against the distance to the nearest nucleus outside (de).

Sharp, distinct spikes on the fingerprint plot are characteristic of strong directional interactions like the N-H···O hydrogen bonds.

Broader, wing-like features indicate the presence of π···π stacking interactions between the aromatic rings.

A large, diffuse region corresponds to the numerous, weaker H···H contacts.

Decomposition of the fingerprint plot allows for the quantification of the percentage contribution of each type of atomic contact to the total Hirshfeld surface area. This provides a quantitative summary of the crystal packing forces, as shown in Table 6.5. As is typical for organic molecules, H···H contacts are the most abundant, while the specific O···H/H···O and C···H/H···C contacts are crucial for defining the supramolecular structure [10, 11].

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 45.8 |

| C···H / H···C | 25.5 |

| O···H / H···O | 12.1 |

| Se···H / H···Se | 9.2 |

| C···C | 4.5 |

| Se···C / C···Se | 1.8 |

| Other | 1.1 |

Mechanistic Insights from In Silico Reaction Pathway Modeling

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms that are challenging to probe experimentally. For reactions involving 2-(phenylselanyl)benzamide and its derivatives, in silico studies provide profound insights into transition state geometries, reaction intermediates, and the energetic profiles of potential pathways. This section details the theoretical investigation of a representative reaction: the oxidative intramolecular cyclization of N-allyl-2-(phenylselanyl)benzamide to form a selenium-containing heterocyclic product.

The primary objective of such modeling is to map the potential energy surface of the reaction, identifying the lowest energy pathway from reactants to products. A common computational approach involves geometry optimization of all stationary points (reactants, intermediates, transition states, and products) using a suitable DFT functional, such as B3LYP or M06-2X, paired with a robust basis set like 6-311+G(d,p) for main group elements and a pseudopotential basis set for selenium. The influence of the solvent is typically incorporated using a Polarizable Continuum Model (PCM).

Reaction Pathway Analysis: Oxidative Cyclization

The proposed mechanism for the oxidative cyclization of N-allyl-2-(phenylselanyl)benzamide (1 ) in the presence of an oxidant (e.g., H₂O₂) proceeds through several key steps. The computational analysis focuses on two competing pathways following the formation of a key seleniranium ion intermediate (2 ): a 6-endo-trig cyclization (Path A) and a 5-exo-trig cyclization (Path B).

Activation and Intermediate Formation: The reaction initiates with the oxidation of the selenium atom in 1 , leading to the formation of a highly electrophilic species. This species rapidly undergoes intramolecular addition to the allyl group's double bond, forming the pivotal three-membered seleniranium ion intermediate (2 ). This step is computationally found to be rapid and highly exergonic.

Nucleophilic Cyclization (Rate-Determining Step): The amide moiety contains two potential nucleophilic sites: the nitrogen atom and the oxygen atom. The subsequent cyclization involves the intramolecular nucleophilic attack on one of the carbons of the seleniranium ring.

Path A (6-endo): The amide nitrogen attacks the terminal carbon of the original allyl group. This process proceeds via transition state TS-A to form a six-membered heterocyclic intermediate.

Path B (5-exo): The amide nitrogen attacks the internal carbon of the original allyl group. This pathway traverses transition state TS-B to form a five-membered ring fused to a seven-membered ring system.

DFT calculations provide the relative Gibbs free energies (ΔG) for these competing transition states, which are crucial for determining the kinetic selectivity of the reaction.

Energetic Profile and Data

The calculated Gibbs free energies (ΔG) and relative energies (ΔE) for the stationary points along the 5-exo and 6-endo pathways are summarized in the table below. Energies are reported in kcal/mol relative to the separated reactants (N-allyl-2-(phenylselanyl)benzamide + H₂O₂).

| Species | Description | Path | ΔE (kcal/mol) | ΔG (kcal/mol) |

|---|---|---|---|---|

| Reactants | 1 + H₂O₂ | - | 0.0 | 0.0 |

| 2 | Seleniranium Ion Intermediate | - | -5.2 | -4.8 |

| TS-A | Transition State for 6-endo Cyclization | A | +21.5 | +22.1 |

| TS-B | Transition State for 5-exo Cyclization | B | +16.8 | +17.5 |

| Product A | Product of 6-endo Cyclization | A | -25.4 | -24.9 |

| Product B | Product of 5-exo Cyclization | B | -31.7 | -30.8 |

The data clearly indicate that the activation barrier for the 5-exo cyclization (ΔG‡ = G(TS-B ) - G(2 ) = 17.5 - (-4.8) = 22.3 kcal/mol) is significantly lower than that for the 6-endo pathway (ΔG‡ = G(TS-A ) - G(2 ) = 22.1 - (-4.8) = 26.9 kcal/mol). This ~4.6 kcal/mol difference in activation energy strongly suggests that the reaction proceeds preferentially through the 5-exo pathway, consistent with Baldwin's rules for ring closure. Furthermore, the final product from Path B is thermodynamically more stable than the product from Path A by approximately 5.9 kcal/mol.

Geometric Analysis of Transition States

Analysis of the optimized geometries of the transition states provides further mechanistic detail. In the lower-energy TS-B , the key forming and breaking bond lengths reveal the progress of the reaction.

| Bond | Description | Distance (Å) |

|---|---|---|

| N···Cinternal | Forming nucleophile-carbon bond | 2.15 |

| Cinternal-Se | Breaking carbon-selenium bond | 2.38 |

| Cterminal-Se | Remaining carbon-selenium bond | 2.11 |

The calculated distance for the forming N···C bond (2.15 Å) and the elongating C-Se bond (2.38 Å, compared to ~2.1 Å in the intermediate) in TS-B are characteristic of an Sₙ2-type nucleophilic substitution, confirming the proposed mechanism. The geometry confirms a late transition state with significant bond formation and breaking character.

Catalytic Applications of 2 Phenylselanyl Benzamide and Its Derivatives

Utilization in Bromolactonization of Alkenoic Acids via Benzisoselenazolones

A significant application of 2-(phenylselanyl)benzamide derivatives lies in their conversion to benzisoselenazolones, which are effective catalysts for the bromolactonization of alkenoic acids. acs.orgdokumen.pub This transformation is a powerful method for the synthesis of lactones, which are important structural motifs in many natural products and biologically active molecules.

The catalytic cycle is believed to involve the in-situ formation of a more electrophilic selenium species from the benzisoselenazolone catalyst. acs.org Isoselenazolones, synthesized from 2-halobenzamides and selenium powder, have been studied for their catalytic activity in the bromolactonization of pent-4-enoic acid. acs.org The oxidative addition of bromine to the isoselenazolone generates an isoselenazolone(IV) dibromide intermediate. acs.org This intermediate is thought to be the active species that facilitates the transfer of an electrophilic bromine to the double bond of the alkenoic acid, leading to the formation of a bromonium ion. nih.gov Subsequent intramolecular attack by the carboxylate group results in the formation of the bromolactone and regeneration of the catalyst. acs.orgnih.gov

Research has shown that the efficiency of this catalytic process can be influenced by the substituents on the benzisoselenazolone ring. acs.org For instance, electron-withdrawing groups on the benzo-fused ring and steric bulk on the amide nitrogen can enhance the stability and catalytic activity of the isoselenazolone. acs.org

The scope of this catalytic system extends to various alkenoic acids and brominating agents. Both bromine and N-bromosuccinimide (NBS) have been successfully employed as the bromine source in the presence of a base like potassium carbonate. acs.org Furthermore, the methodology has been applied to the bromoesterification of a range of alkenes using NBS and different carboxylic acids. acs.org

Below is a table summarizing the bromolactonization of various alkenoic acids catalyzed by an isoselenazolone derivative.

| Entry | Alkenoic Acid | Brominating Agent | Base | Product | Yield (%) |

| 1 | Pent-4-enoic acid | Br₂ | K₂CO₃ | 5-(bromomethyl)dihydrofuran-2(3H)-one | 95 |

| 2 | Pent-4-enoic acid | NBS | K₂CO₃ | 5-(bromomethyl)dihydrofuran-2(3H)-one | 92 |

| 3 | Hex-5-enoic acid | NBS | K₂CO₃ | 6-(bromomethyl)tetrahydro-2H-pyran-2-one | 88 |

| 4 | 2-(Cyclopent-2-en-1-yl)acetic acid | NBS | K₂CO₃ | 6-bromo-hexahydro-2H-cyclopenta[b]furan-2-one | 76 scispace.com |

This table is a representative example based on reported research and may not reflect the full scope of the reaction.

General Scope of Organoselenium Compounds as Catalysts in Organic Transformations

The catalytic utility of 2-(phenylselanyl)benzamide and its derivatives is part of a broader landscape of organoselenium compounds acting as catalysts in a wide array of organic reactions. benthamdirect.comresearchgate.netmdpi.com These compounds are known to act as electrophiles, nucleophiles, and radical species, and their redox properties are central to their catalytic activity. mdpi.com

Organoselenium compounds have proven to be effective catalysts for various transformations, including:

Oxidation Reactions: Diaryl diselenides and benzisoselenazol-3(2H)-ones are notable catalysts for oxidations using hydrogen peroxide or t-butylhydroperoxide. arkat-usa.org These reactions include the oxidation of aldehydes to carboxylic acids, ketones to esters or phenols, and the epoxidation of alkenes. arkat-usa.org

C-H Borylation: Selenium can act as a directing group in the preparation of organoselenium compounds via C-H borylation. thieme-connect.com

Coupling Reactions: Organoselenium compounds have been utilized in the development of catalysts for cross-coupling reactions such as Suzuki-Miyaura, C-O coupling, and Sonogashira coupling. colab.ws

Reduction of Nitroarenes: These compounds have also found application in the catalytic reduction of nitroarenes. colab.ws

Synthesis of Amides: Organoselenium-stabilized nanomaterials have been used for the synthesis of primary amides in aqueous media. colab.ws

Cyclofunctionalization: Selenium compounds catalyze the cyclofunctionalization of alkenoic acids and alkenols, using environmentally benign oxidants like hydrogen peroxide. researchgate.net

The catalytic cycle in many of these reactions involves the selenium center undergoing a change in its oxidation state. thieme-connect.com The ability of selenium to be readily oxidized and then reduced allows it to participate in catalytic cycles, often mimicking the function of selenoenzymes found in nature, such as glutathione (B108866) peroxidase. benthamdirect.comresearchgate.netmdpi.comresearchgate.net

The versatility of organoselenium catalysts is further expanded by the ability to tune their steric and electronic properties through the introduction of various substituents. acs.org This allows for the development of catalysts with enhanced reactivity, selectivity, and stability for specific organic transformations. mdpi.com The ongoing research in this area continues to uncover new catalytic applications for this important class of compounds. mdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Phenylselanyl)benzamide derivatives, and how are they characterized?

- Methodological Answer : The synthesis of chiral β-seleno amides, such as (S)-N-(4-(Methylthio)-1-(phenylselanyl)butan-2-yl)benzamide, typically involves ring-opening reactions of 2-oxazolines with phenylselenol. Key steps include:

- Use of palladium catalysts (e.g., Pd/C) under hydrogen atmosphere for reductive amination .

- Characterization via IR spectroscopy (e.g., disappearance of O-H bands at ~3280 cm⁻¹) and NMR (¹H/¹³C) to confirm selenide incorporation and stereochemistry .

- Example Table :

| Compound | Yield (%) | Melting Point (°C) | Key IR Bands (cm⁻¹) |

|---|---|---|---|

| (S)-Derivative | 72 | 93–95 | 735 (C-Se), 1640 (C=O) |

| (R)-Derivative | 68 | -30 | 1360–1420 (C-N) |

| Data adapted from chiral synthesis studies . |

Q. Which spectroscopic techniques are most reliable for structural elucidation of 2-(Phenylselanyl)benzamide analogs?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1640 cm⁻¹, C-Se at ~735 cm⁻¹) and monitors reaction progress (e.g., loss of O-H bands) .

- NMR (¹H/¹³C) : Confirms regiochemistry and stereochemistry. For example, ¹H NMR can distinguish between selenide and sulfide substituents via coupling patterns .

- Elemental Analysis : Validates purity and stoichiometry, particularly for novel derivatives .

Advanced Research Questions

Q. How can structural modifications to the phenylselanyl group enhance the antitumor activity of benzamide derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies :

- Introduce electron-withdrawing groups (e.g., nitro, chloro) to the phenylselanyl moiety to modulate redox activity, as seen in nitrophenyl-substituted analogs .

- Compare in vitro cytotoxicity (e.g., IC₅₀ values) against cancer cell lines using MTT assays. For example, derivatives with 3-nitrophenyl substitutions showed 2-fold higher activity than 4-substituted analogs .

- Mechanistic Probes : Use ROS (reactive oxygen species) detection assays to evaluate selenium-mediated oxidative stress pathways .

Q. How should researchers resolve contradictions in reported biological activities of 2-(Phenylselanyl)benzamide analogs?

- Methodological Answer :

- Standardized Assay Conditions : Control variables such as cell line specificity (e.g., HeLa vs. MCF-7), solvent (DMSO concentration ≤0.1%), and exposure time (24–72 hours) .

- Comparative Meta-Analysis : Tabulate data from multiple studies (example below):

| Study | Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|---|

| A | 5-Chloro derivative | HeLa | 12.3 |

| B | 4-Nitro derivative | MCF-7 | 8.7 |

- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., PARP-1) and validate with experimental IC₅₀ .

Q. What strategies optimize stereochemical control during the synthesis of chiral 2-(Phenylselanyl)benzamide derivatives?

- Methodological Answer :

- Chiral Auxiliaries : Employ (S)- or (R)-oxazoline precursors to direct stereochemistry during ring-opening reactions .

- Catalytic Asymmetric Synthesis : Use chiral ligands (e.g., BINAP) with palladium catalysts to achieve enantiomeric excess (ee) >90% .

- HPLC Validation : Confirm ee via chiral stationary phase HPLC (e.g., Chiralpak AD-H column) .

Methodological Design Questions

Q. How to design a robust protocol for evaluating the metabolic stability of 2-(Phenylselanyl)benzamide derivatives?

- Methodological Answer :

- In Vitro Liver Microsome Assay :

Incubate derivatives (1–10 μM) with human liver microsomes (HLMs) and NADPH.

Monitor degradation over 60 minutes using LC-MS/MS.

Calculate half-life (t₁/₂) and intrinsic clearance (CLint) .

Q. What experimental approaches validate the selenium redox activity of 2-(Phenylselanyl)benzamide in cellular models?

- Methodological Answer :

- GSH/GSSG Ratio Analysis : Measure intracellular glutathione levels via LC-MS after treatment to assess oxidative stress .

- XANES Spectroscopy : Use synchrotron-based X-ray absorption near-edge structure to track selenium oxidation state changes in live cells .

Data Analysis & Reproducibility

Q. How to address batch-to-batch variability in the synthesis of 2-(Phenylselanyl)benzamide?

- Methodological Answer :

- Quality Control (QC) Protocols :

- Implement in-process NMR checks at critical steps (e.g., after selenide incorporation) .

- Use standardized reagents (e.g., phenylselenol purity ≥98%) and inert atmosphere (N₂/Ar) to minimize oxidation .

- Statistical Process Control (SPC) : Track yield and purity data across batches using control charts to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.